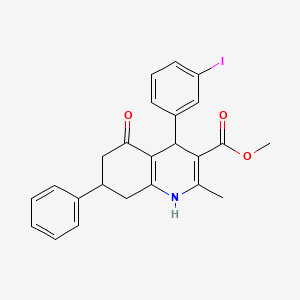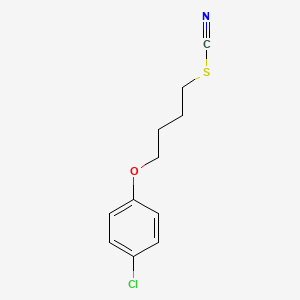![molecular formula C18H20ClNO2S B4987017 N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B4987017.png)
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide, also known as Cystamine bisacrylamide, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects.
作用机制
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide bisacrylamide works by forming covalent bonds between proteins and nucleic acids, which can lead to crosslinking and stabilization of the structures. This can result in altered protein function and DNA conformation, leading to changes in gene expression and cellular behavior.
Biochemical and Physiological Effects:
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide bisacrylamide has been shown to have various biochemical and physiological effects in different cell types. It has been reported to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate the activity of transcription factors. N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide bisacrylamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide bisacrylamide is its ability to crosslink proteins and nucleic acids, which can be useful for various biochemical and physiological studies. However, its use in lab experiments can also have limitations, such as potential toxicity and non-specific binding to other molecules.
未来方向
There are several future directions for the use of N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide bisacrylamide in scientific research. One potential application is in the development of new hydrogels for drug delivery and tissue engineering. Another future direction is to explore the potential of N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide bisacrylamide as a therapeutic agent for neurodegenerative diseases. Further studies are also needed to elucidate the mechanism of action and potential side effects of N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide bisacrylamide in different cell types and animal models.
In conclusion, N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide bisacrylamide is a versatile chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. Its ability to crosslink proteins and nucleic acids makes it useful for various applications, such as gel electrophoresis and hydrogel synthesis. Further studies are needed to explore its potential as a therapeutic agent and to elucidate its mechanism of action in different cell types and animal models.
合成方法
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide bisacrylamide can be synthesized by reacting 3-chlorobenzyl mercaptan with 2-(2-methylphenoxy)acetyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with acryloyl chloride to obtain the final product.
科学研究应用
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide bisacrylamide has been widely used in scientific research for its ability to crosslink proteins and nucleic acids. It is commonly used in gel electrophoresis to create polyacrylamide gels for protein and DNA separation. N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide bisacrylamide has also been used in the synthesis of hydrogels for drug delivery and tissue engineering applications.
属性
IUPAC Name |
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c1-14-5-2-3-8-17(14)22-12-18(21)20-9-10-23-13-15-6-4-7-16(19)11-15/h2-8,11H,9-10,12-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFDTYGKZAVWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCSCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(2-methylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N~2~-methylglycinamide](/img/structure/B4986937.png)

![5-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4986956.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-(2-fluorophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4986969.png)
![benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)butanoate](/img/structure/B4986975.png)
![N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4986990.png)
![{[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetic acid](/img/structure/B4986998.png)
![ethyl {[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetate](/img/structure/B4987002.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4987010.png)
![4-{[2-(isonicotinoylamino)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B4987014.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4987024.png)


